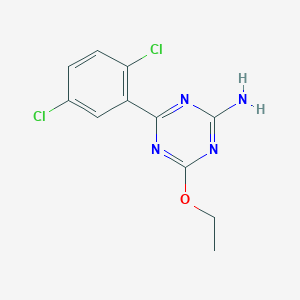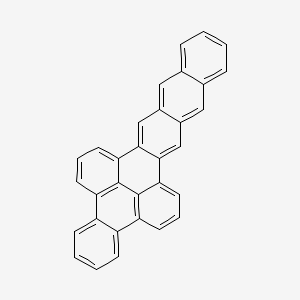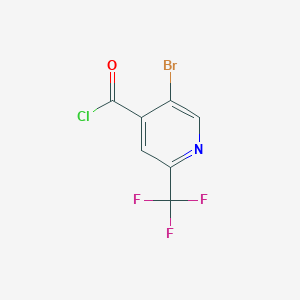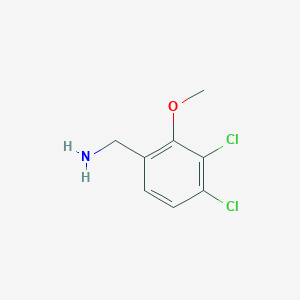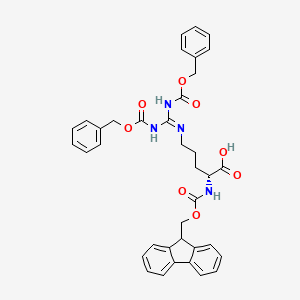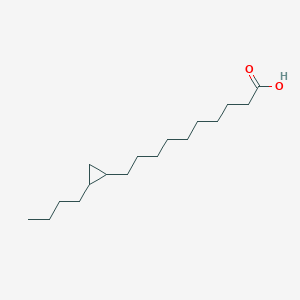
10-(2-Butylcyclopropyl)decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Butylcyclopropyl)decanoic acid is a chemical compound belonging to the class of fatty acids It features a cyclopropane ring within its carbon chain, which is a distinctive structural characteristic
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Butylcyclopropyl)decanoic acid typically involves the cyclopropanation of a suitable precursor followed by further functionalization. One common method is the reaction of a decanoic acid derivative with a butyl-substituted cyclopropane reagent under specific conditions. The reaction may require catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure efficient and consistent production. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-(2-Butylcyclopropyl)decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
10-(2-Butylcyclopropyl)decanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 10-(2-Butylcyclopropyl)decanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure may play a role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactobacillic acid:
10-Hydroxydecanoic acid: This compound has a hydroxyl group instead of a cyclopropane ring, leading to different chemical properties and reactivity.
Uniqueness
10-(2-Butylcyclopropyl)decanoic acid is unique due to its specific cyclopropane ring structure and butyl substituent, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
676614-06-5 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
10-(2-butylcyclopropyl)decanoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-11-15-14-16(15)12-9-7-5-4-6-8-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
OAUJSQXOQPIDTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC1CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
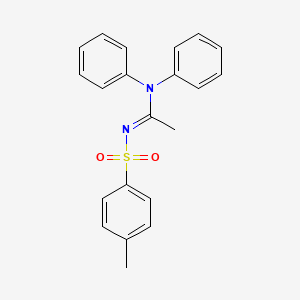
![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
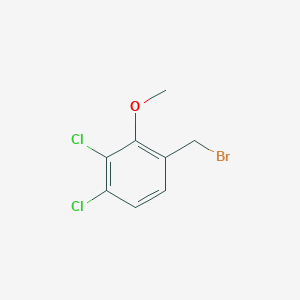
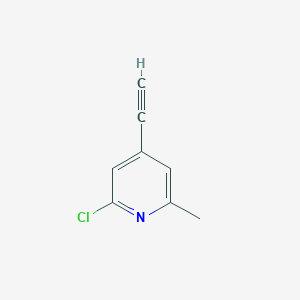
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)
